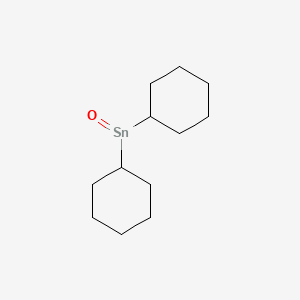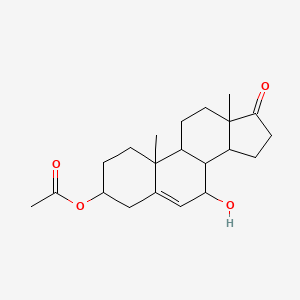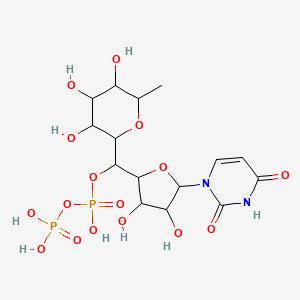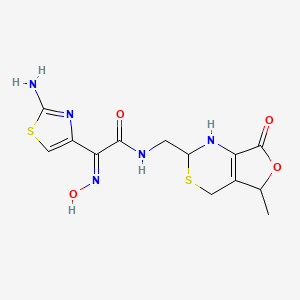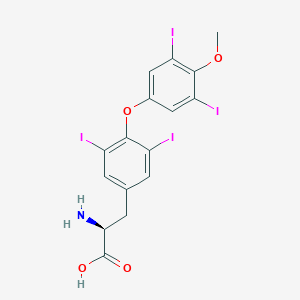![molecular formula C87H84N5O2+ B12321649 Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)-](/img/structure/B12321649.png)
Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)- is a complex organic compound known for its significant biological activities. This compound is a type of cardenolide, a class of steroidal glycosides that are primarily found in plants and are known for their potent effects on the heart.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)- involves multiple steps, including glycosylation reactions to attach the sugar moieties to the steroid backbone. The reaction conditions typically involve the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, such as plants that naturally produce cardenolides. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds in the steroid backbone.
Substitution: Substitution reactions can occur at the hydroxyl groups or the sugar moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols .
Aplicaciones Científicas De Investigación
Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and steroid chemistry.
Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in treating heart conditions due to its ability to inhibit the sodium-potassium ATPase enzyme.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The primary mechanism of action of Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)- involves the inhibition of the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which subsequently increases intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making this compound useful in treating certain heart conditions .
Comparación Con Compuestos Similares
Similar Compounds
Digitoxin: Another cardenolide with similar biological activities but different sugar moieties.
Digoxin: A well-known cardiac glycoside with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)- is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its distinct biological activities and chemical reactivity .
Propiedades
Fórmula molecular |
C87H84N5O2+ |
|---|---|
Peso molecular |
1231.6 g/mol |
InChI |
InChI=1S/C87H83N5O2/c1-18-89-24-7-5-4-6-23(24)85(94)91(18)22-14-12-21(13-15-22)84(93)90-88-16-19-8-10-20(11-9-19)83-87-81-75-69-59-47-39-31-27-25-26-29-33(31)41(47)51-45-37(29)38-30(26)34-32-28(25)36-35(27)43-49(39)57-63-53(43)54-44(36)50-40(32)48-42(34)52-46(38)56-55(45)67(61(51)69)77(81)78-68(56)62(52)70-60(48)66-58(50)64(54)72-71(63)79(73(75)65(57)59)86(87,17-92(83,2)3)80(72)74(66)76(70)82(78)87/h4-16,25-83H,17H2,1-3H3/p+1/b88-16+ |
Clave InChI |
KVUSBXKZRBZSDY-PVHWPNDESA-O |
SMILES isomérico |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)N/N=C/C4=CC=C(C=C4)C5C67C8C9C1C2C3C4C%10C%11C%12C%13C%14C%10C%10C3C1C1C8C3C8C1C%10C%14C1C8C8C%10C1C%13C1C%12C%12C%13C%11C4C4C2C2C9C6C6C9C2C4C%13C2C%12C4C1C%10C1C4C(C29)C6C2C1C8C3C72C[N+]5(C)C |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)NN=CC4=CC=C(C=C4)C5C67C8C9C1C2C3C4C%10C%11C%12C%13C%14C%10C%10C3C1C1C8C3C8C1C%10C%14C1C8C8C%10C1C%13C1C%12C%12C%13C%11C4C4C2C2C9C6C6C9C2C4C%13C2C%12C4C1C%10C1C4C(C29)C6C2C1C8C3C72C[N+]5(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12321575.png)
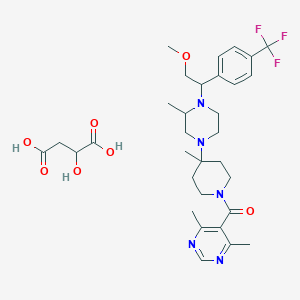
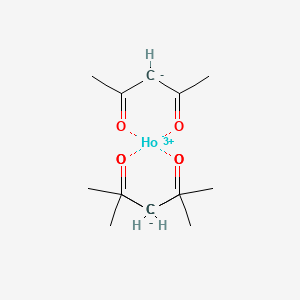
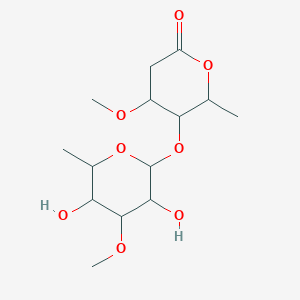
![2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol](/img/structure/B12321603.png)
![1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate](/img/structure/B12321611.png)

